molecular formula C16H24N2O4S B5776789 5-(azepane-1-carbonyl)-2-methoxy-N,N-dimethylbenzene-1-sulfonamide

5-(azepane-1-carbonyl)-2-methoxy-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B5776789
M. Wt: 340.4 g/mol
InChI Key: ZYMNWOZSXNMGSG-UHFFFAOYSA-N
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Description

5-(azepane-1-carbonyl)-2-methoxy-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with an azepane-1-carbonyl group, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-carbonyl)-2-methoxy-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron or aluminum chloride.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products include halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-(azepane-1-carbonyl)-2-methoxy-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-(azepane-1-carbonyl)-2-methoxy-N,N-dimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, as sulfonamides are known to mimic the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the azepane ring and the sulfonamide group in 5-(azepane-1-carbonyl)-2-methoxy-N,N-dimethylbenzene-1-sulfonamide makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(azepane-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-17(2)23(20,21)15-12-13(8-9-14(15)22-3)16(19)18-10-6-4-5-7-11-18/h8-9,12H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMNWOZSXNMGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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